molecular formula C19H17ClN4O3 B13367698 ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B13367698
M. Wt: 384.8 g/mol
InChI Key: CCQREMLUSYBTAI-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the triazole ring and the presence of the chlorophenyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 3-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-6-4-8-15(10-13)22-18(25)17-21-12(2)24(23-17)16-9-5-7-14(20)11-16/h4-11H,3H2,1-2H3,(H,22,25)

InChI Key

CCQREMLUSYBTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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